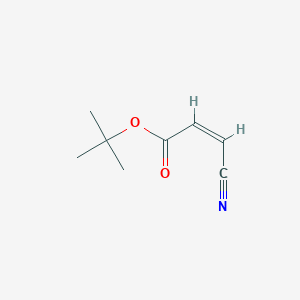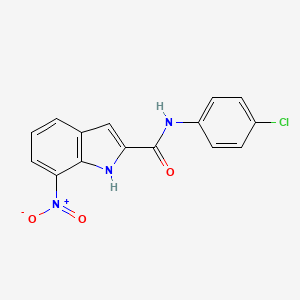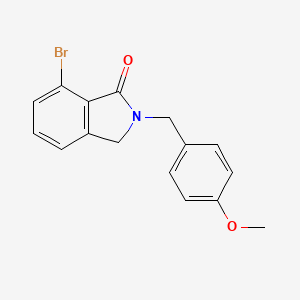
7-Bromo-2-(4-methoxybenzyl)isoindolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-(4-methoxybenzyl)isoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmacologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(4-methoxybenzyl)isoindolin-1-one typically involves a multi-step process. One common method includes the reaction of 7-bromo-2-(chloromethyl)isoindolin-1-one with 4-methoxybenzylamine under reflux conditions in an ethanol-acetic acid solvent system . The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 4-methoxybenzylamine attacks the chloromethyl group, leading to the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-2-(4-methoxybenzyl)isoindolin-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isoindolinone ring can be reduced to form isoindoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted isoindolinones.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of isoindoline derivatives.
Applications De Recherche Scientifique
7-Bromo-2-(4-methoxybenzyl)isoindolin-1-one has been explored for various scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents targeting various diseases, including cancer and neurological disorders.
Biological Studies: The compound is used in studying the structure-activity relationships of isoindolinone derivatives and their biological activities.
Industrial Applications: It is utilized in the development of novel materials with specific properties, such as photochromic materials and polymer additives.
Mécanisme D'action
The mechanism of action of 7-Bromo-2-(4-methoxybenzyl)isoindolin-1-one is primarily related to its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, isoindolinone derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . The presence of the bromo and methoxybenzyl groups enhances the binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
- 7-Bromo-2-(4-chlorobenzyl)isoindolin-1-one
- 7-Bromo-2-(4-fluorobenzyl)isoindolin-1-one
- 7-Bromo-2-(4-nitrobenzyl)isoindolin-1-one
Comparison: Compared to its analogs, 7-Bromo-2-(4-methoxybenzyl)isoindolin-1-one exhibits unique properties due to the presence of the methoxy group. This group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s biological activity and selectivity . Additionally, the methoxy group can influence the compound’s solubility and stability, making it a valuable scaffold for drug development.
Propriétés
Formule moléculaire |
C16H14BrNO2 |
|---|---|
Poids moléculaire |
332.19 g/mol |
Nom IUPAC |
7-bromo-2-[(4-methoxyphenyl)methyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C16H14BrNO2/c1-20-13-7-5-11(6-8-13)9-18-10-12-3-2-4-14(17)15(12)16(18)19/h2-8H,9-10H2,1H3 |
Clé InChI |
HKVQIVXZIWQBDB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2CC3=C(C2=O)C(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


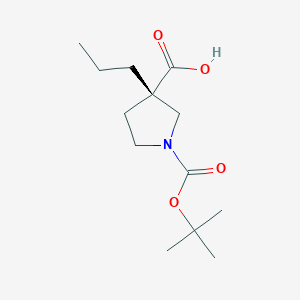

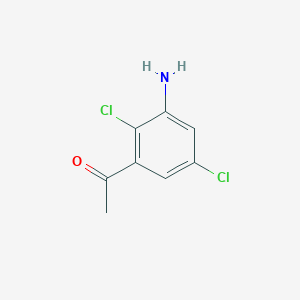
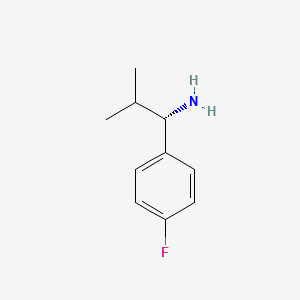
![tert-Butyl 7-((S)-1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B15220770.png)

![(6-(4-Chlorophenyl)spiro[3.5]non-6-en-7-yl)methanol](/img/structure/B15220780.png)

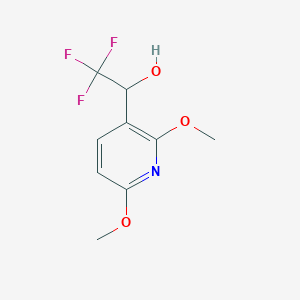
![1'-Methyl-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]](/img/structure/B15220802.png)
